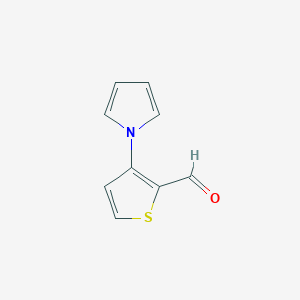

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLIVBOMRNPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380165 | |

| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-28-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107073-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Thiophene-Pyrrole Heterocycles

The fusion of thiophene and pyrrole rings into a single molecular scaffold creates a class of compounds with significant interest in medicinal chemistry and materials science. The title compound, this compound, serves as a versatile intermediate, or "scaffold," for the synthesis of more complex molecules. The electron-rich nature of both heterocyclic systems, combined with the reactive aldehyde functionality, provides multiple points for chemical modification. This guide offers a comprehensive overview of a robust and logical pathway for its synthesis, grounded in established chemical principles and designed for reproducibility in a research setting.

Retrosynthetic Analysis: A Two-Step Strategic Approach

A logical approach to the synthesis of this compound involves a two-step sequence. The core strategy is to first construct a thiophene ring that already contains the necessary functional groups—an amino group at the 3-position and a masked or direct aldehyde at the 2-position. Subsequently, the pyrrole ring is annulated onto the thiophene core using the pre-existing amino group.

This pathway is centered around two powerful and well-documented named reactions:

-

The Gewald Aminothiophene Synthesis : To construct the key intermediate, a substituted 2-amino-3-cyanothiophene. This reaction is a cornerstone of thiophene chemistry due to its efficiency and use of readily available starting materials.[1][2]

-

The Clauson-Kaas Pyrrole Synthesis : To form the N-substituted pyrrole ring by reacting the 3-aminothiophene intermediate with a 1,4-dicarbonyl equivalent.[3][4]

Following the formation of the core 3-(1H-pyrrol-1-yl)thiophene structure, the final step involves the conversion of the cyano group at the 2-position into the target carbaldehyde.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the 3-Aminothiophene Intermediate via Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[5] It involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile (like malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base catalyst.[1][6]

Mechanistic Insight

The reaction mechanism is understood to proceed through three main stages:[1][7]

-

Knoevenagel Condensation : The base (e.g., morpholine, triethylamine) catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition : The elemental sulfur (S₈) ring is attacked by the enolate of the Knoevenagel product. The exact mechanism of sulfur addition and ring opening is complex but results in a sulfurated intermediate.

-

Cyclization and Tautomerization : The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

Caption: Experimental workflow for the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene

This protocol uses butan-2-one as the starting carbonyl compound to yield a representative 2-aminothiophene intermediate.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Butan-2-one | 1.0 | 72.11 | (e.g., 7.21 g) |

| Malononitrile | 1.0 | 66.06 | (e.g., 6.61 g) |

| Sulfur | 1.05 | 32.07 | (e.g., 3.37 g) |

| Morpholine | 1.5 | 87.12 | (e.g., 13.1 g) |

| Ethanol | - | - | (e.g., 50 mL) |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), butan-2-one (7.21 g), malononitrile (6.61 g), and elemental sulfur (3.37 g).

-

Stir the mixture to form a suspension.

-

Slowly add morpholine (13.1 g) to the stirring suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes.

-

A solid precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield 2-amino-4,5-dimethyl-3-cyanothiophene as a crystalline solid.

Part II: Pyrrole Annulation via Clauson-Kaas Reaction

The Clauson-Kaas synthesis is the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde) in an acidic medium to form an N-substituted pyrrole.[3][4][8] This method is highly effective for converting the 3-amino group of the thiophene intermediate into the desired pyrrole ring.

Mechanistic Insight

The reaction is typically catalyzed by an acid, such as acetic acid.[3]

-

Hydrolysis : The acid catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to open the ring and form the reactive intermediate, succinaldehyde.

-

Condensation : The primary amine undergoes a double condensation with the two aldehyde groups of succinaldehyde. This process is analogous to the Paal-Knorr pyrrole synthesis, which uses a 1,4-dicarbonyl compound.[9][10][11]

-

Cyclization and Dehydration : The intermediate cyclizes and subsequently loses two molecules of water to form the aromatic pyrrole ring.

Experimental Protocol: Synthesis of 3-(1H-Pyrrol-1-yl)-4,5-dimethyl-2-cyanothiophene

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Amino-4,5-dimethyl-3-cyanothiophene | 1.0 | 166.24 | (e.g., 16.6 g) |

| 2,5-Dimethoxytetrahydrofuran | 1.1 | 132.16 | (e.g., 14.5 g) |

| Glacial Acetic Acid | - | - | (e.g., 100 mL) |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the 2-amino-4,5-dimethyl-3-cyanothiophene (16.6 g) in glacial acetic acid (100 mL).

-

Add 2,5-dimethoxytetrahydrofuran (14.5 g) to the solution.

-

Heat the mixture to reflux (approx. 118°C) for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing 500 mL of ice-water.

-

A precipitate will form. If the product oils out, stir vigorously until it solidifies.

-

Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(1H-pyrrol-1-yl)-4,5-dimethyl-2-cyanothiophene.

Part III: Final Transformation to this compound

The final step is the conversion of the nitrile group (-CN) at the 2-position into a carbaldehyde (-CHO). This is reliably achieved through reduction using Diisobutylaluminium hydride (DIBAL-H), followed by acidic workup.

Mechanistic Insight

-

Hydride Addition : The electrophilic nitrile carbon is attacked by the hydride from DIBAL-H, forming an intermediate N-aluminated imine complex.

-

Hydrolysis : Upon addition of aqueous acid (e.g., dilute HCl or H₂SO₄) during workup, this complex is hydrolyzed. The imine is converted to the corresponding aldehyde, and the aluminum byproducts are quenched. It is critical to maintain low temperatures during the DIBAL-H addition to prevent over-reduction to the amine.

Experimental Protocol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(1H-Pyrrol-1-yl)-...-2-cyanothiophene | 1.0 | 216.29 | (e.g., 21.6 g) |

| DIBAL-H (1.0 M in Toluene) | 1.2 | - | (e.g., 120 mL) |

| Dichloromethane (DCM) | - | - | (e.g., 200 mL) |

| 2M Hydrochloric Acid | - | - | (e.g., 150 mL) |

Procedure:

-

Dissolve the pyrrolyl-cyanothiophene (21.6 g) in dry dichloromethane (200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution (120 mL) dropwise via a dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70°C.

-

Stir the reaction at -78°C for an additional 2 hours.

-

Quench the reaction by slowly adding methanol (20 mL) while maintaining the low temperature.

-

Allow the mixture to warm to 0°C and then slowly add 2M HCl (150 mL). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.[12]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Data |

| Molecular Formula | C₉H₇NOS[12] |

| Molecular Weight | 177.22 g/mol [12] |

| Appearance | Crystalline Solid |

| Boiling Point | ~338 °C (Predicted)[12] |

| ¹H NMR (CDCl₃, ppm) | Signals expected for pyrrole protons (~6.3, ~6.8 ppm), thiophene protons (~7.1, ~7.6 ppm), and a singlet for the aldehyde proton (~9.8-10.0 ppm). |

| ¹³C NMR (CDCl₃, ppm) | Signals for aromatic carbons (~110-145 ppm) and the aldehyde carbonyl carbon (~180-185 ppm). |

| IR (KBr, cm⁻¹) | Characteristic C=O stretch for the aldehyde (~1670-1690 cm⁻¹), C-H stretches, and aromatic C=C stretches. |

Conclusion and Future Outlook

The synthetic pathway detailed in this guide, leveraging the Gewald and Clauson-Kaas reactions followed by nitrile reduction, represents a logical and efficient method for producing this compound. Each step is based on well-understood and reliable transformations, making the overall process suitable for implementation in a drug discovery or materials science laboratory. The final product is a valuable building block, with the aldehyde group serving as a handle for further elaborations such as reductive aminations, Wittig reactions, or oxidations, thus opening the door to a diverse library of novel thiophene-pyrrole derivatives.

References

-

Wikipedia. Gewald reaction. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246. Available from: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

-

Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. 2021. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018. Available from: [Link]

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

ResearchGate. Applications of the Vilsmeier reaction in heterocyclic chemistry. Available from: [Link]

-

Royal Society of Chemistry. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

ResearchGate. The Clauson-Kaas pyrrole synthesis under microwave irradiation. Available from: [Link]

-

ResearchGate. Clauson-Kaas pyrrole synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Available from: [Link]

-

Chem-Station. Clauson-Kaas Pyrrole Synthesis. 2016. Available from: [Link]

-

National Center for Biotechnology Information. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link]

-

PubChem. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. Available from: [Link]

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. 2012. Available from: [Link]

-

SpectraBase. 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

- Google Patents. Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]

-

National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]

-

MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

-

Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]

-

Royal Society of Chemistry. The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles. Organic & Biomolecular Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available from: [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]

-

PubMed. 3-Thiolated pyrroles/pyrrolines: controllable synthesis and usage for the construction of thiolated fluorophores. Chemical Communications. 2021. Available from: [Link]

-

PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

CAS Number: 107073-28-9 | Molecular Formula: C₉H₇NOS | Molecular Weight: 177.22 g/mol

This technical guide provides a comprehensive overview of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. This document details its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, drawing upon established chemical principles and data from structurally related molecules.

Introduction and Significance

This compound is a bifunctional molecule incorporating two important five-membered aromatic heterocycles: pyrrole and thiophene. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry and are integral components in a number of FDA-approved drugs.[1] Similarly, the pyrrole nucleus is a cornerstone of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The combination of these two rings, further functionalized with a reactive carbaldehyde group, presents a versatile scaffold for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and the development of novel organic materials.[3][4]

Physicochemical and Spectroscopic Data

The accurate characterization of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted physicochemical properties for this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 107073-28-9 | [5] |

| Molecular Formula | C₉H₇NOS | [5] |

| Molecular Weight | 177.223 g/mol | [5] |

| Boiling Point | 338.4°C | [5] |

| Flash Point | 158.4°C | [5] |

| Density | 1.23 g/cm³ | [5] |

| Sublimation Point | 100°C at 5 Torr | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the thiophene and pyrrole rings, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (around δ 180-190 ppm). The spectrum will also display signals for the eight other carbons in the heterocyclic rings.

-

IR Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. C-H stretching frequencies for the aromatic rings would appear around 3000-3100 cm⁻¹.[7][8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 177.22.

Synthesis Methodologies

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][10] In this proposed route, 3-amino-2-thiophenecarbaldehyde would serve as the amine component, reacting with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) under acidic conditions.

Diagram: Proposed Synthesis of this compound

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 3-amino-2-thiophenecarbaldehyde and 2,5-dimethoxytetrahydrofuran.

Materials:

-

3-Amino-2-thiophenecarbaldehyde

-

2,5-Dimethoxytetrahydrofuran

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-thiophenecarbaldehyde (1 equivalent) and toluene.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted spectral data.

Chemical Reactivity and Potential Derivatives

The chemical reactivity of this compound is dictated by the aldehyde functionality and the two heterocyclic rings.

Diagram: Reactivity of this compound

Caption: Key reaction pathways for the title compound.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent. This carboxylic acid derivative is also a valuable synthetic intermediate.[11]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) will convert the aldehyde into a variety of substituted alkenes, allowing for carbon chain extension.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental in the synthesis of many biologically active molecules.

Reactions of the Heterocyclic Rings

Both the pyrrole and thiophene rings are susceptible to electrophilic substitution, although the reactivity will be influenced by the deactivating effect of the aldehyde group and the interplay between the two rings. Further functionalization at the available positions on the rings could lead to a diverse library of compounds.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound have not been explicitly documented, the structural motifs it contains are prevalent in compounds with significant biological activity and material properties.

-

Medicinal Chemistry: Thiophene- and pyrrole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This scaffold could serve as a starting point for the development of novel therapeutic agents. For instance, the aldehyde functionality allows for its conjugation to other molecules or its conversion into other functional groups to modulate biological activity.

-

Materials Science: Poly(pyrrole) and poly(thiophene) are extensively studied conducting polymers with applications in microelectronics, sensors, and optoelectronics.[3] The title compound, with its interconnected pyrrole and thiophene units, could be a valuable monomer for the synthesis of novel co-polymers with tailored electronic and optical properties.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and further exploration based on established chemical principles and data from closely related structures. The unique combination of pyrrole, thiophene, and a reactive aldehyde group makes it a promising scaffold for the development of novel compounds with diverse applications.

References

-

CentAUR. (2025, June 15). 3-and 3,4-substituted pyrroles and thiophenes and their corresponding polymers: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophene | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Ullmann's Fine Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (2018, October). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]

-

YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]

-

MDPI. (n.d.). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). IL32091A - Derivatives of furan,pyrrole and thiophene.

-

MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 3-(1h-pyrrol-1-yl)thiophene-2-carboxylic acid | cas: 74772-17-1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Engineered Science. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. PMC. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Retrieved from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carla-hd.de [carla-hd.de]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | C9H7NO2S | CID 2776534 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of these spectra is discussed in detail, offering insights into the structural features and electronic properties of the compound. Furthermore, this guide presents a robust experimental framework for the synthesis and spectroscopic characterization of this compound, designed to ensure data integrity and reproducibility for researchers in drug development and related scientific fields.

Introduction

Heterocyclic compounds containing pyrrole and thiophene scaffolds are cornerstones in the development of novel therapeutic agents and functional materials. The title compound, this compound (CAS No. 107073-28-9), combines these two important five-membered aromatic heterocycles, creating a unique electronic and structural framework.[1][2] The aldehyde functional group at the 2-position of the thiophene ring serves as a versatile handle for further synthetic modifications, making this molecule a valuable building block.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized molecules. This guide provides an in-depth exploration of the expected spectroscopic signature of this compound, empowering researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Key Features

The molecular structure of this compound consists of a pyrrole ring N-substituted at the 3-position of a thiophene ring, which in turn bears a carbaldehyde group at the 2-position. The planarity of the molecule and the conjugation between the two aromatic rings and the aldehyde group are expected to significantly influence its spectroscopic properties.

Molecular Formula: C₉H₇NOS[1]

Molecular Weight: 177.22 g/mol [1]

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two protons on the thiophene ring, and the three protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the aldehyde group and the aromatic character of the heterocyclic rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | Singlet | - |

| Thiophene-H5 | 7.6 - 7.8 | Doublet | ~5.0 |

| Thiophene-H4 | 7.2 - 7.4 | Doublet | ~5.0 |

| Pyrrole-H2', H5' | 7.0 - 7.2 | Triplet | ~2.0 |

| Pyrrole-H3', H4' | 6.2 - 6.4 | Triplet | ~2.0 |

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Causality behind Predictions: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring will appear as doublets due to coupling with each other. The protons on the pyrrole ring are expected to show triplet-like patterns due to coupling with their neighbors. The chemical shifts are estimated based on data from similar aromatic aldehydes and pyrrole-substituted thiophenes.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 185 |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C3 | 135 - 140 |

| Thiophene-C4 | 128 - 132 |

| Thiophene-C5 | 125 - 128 |

| Pyrrole-C2', C5' | 118 - 122 |

| Pyrrole-C3', C4' | 110 - 114 |

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.

Causality behind Predictions: The chemical shifts are predicted based on established ranges for carbons in thiophene, pyrrole, and aldehyde functional groups.[5] The attachment of the electron-withdrawing pyrrole and aldehyde groups will influence the electronic environment and thus the chemical shifts of the thiophene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O stretch, C-H stretches of the aromatic rings, and C-N and C-S bond vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C=O Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-S Stretch | 700 - 600 | Weak |

Table 3: Predicted IR absorption bands for this compound.

Causality behind Predictions: The strong absorption band in the region of 1680-1660 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[6] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the thiophene and pyrrole rings.[7] The C-S stretching vibration is typically weak and appears in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak.

| m/z | Predicted Identity | Relative Intensity |

| 177 | [M]⁺ | High |

| 176 | [M-H]⁺ | Moderate |

| 148 | [M-CHO]⁺ | Moderate |

| 121 | [M-C₂H₂N]⁺ | Moderate |

| 111 | [C₄H₃S-CHO]⁺ | Low |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Causality behind Predictions: The molecular ion peak at m/z 177 corresponds to the molecular weight of the compound.[2] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺).[9] Cleavage of the bond between the thiophene and pyrrole rings is also a likely fragmentation pathway.

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of this compound.

Synthesis

A plausible synthetic route involves the Ullmann condensation of 3-bromothiophene-2-carbaldehyde with pyrrole in the presence of a copper catalyst and a base.

Materials:

-

3-bromothiophene-2-carbaldehyde

-

Pyrrole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromothiophene-2-carbaldehyde (1.0 eq), pyrrole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

Figure 3: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Acquire the mass spectrum using an Electron Ionization (EI) source on a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.

-

Set the ionization energy to 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS data for this compound. The provided experimental protocols offer a reliable framework for the synthesis and characterization of this valuable heterocyclic building block. The comprehensive spectroscopic analysis presented herein will be an invaluable resource for researchers in medicinal chemistry, materials science, and other related fields, facilitating the unambiguous identification and utilization of this compound in their scientific endeavors.

References

-

Gibbons, D., Emandi, G., & Senge, M. O. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1463–1466. [Link]

-

Supplementary Information for publications. (n.d.). [Link]

-

3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 107073-28-9. (n.d.). Molbase. [Link]

-

Masoudi, M., et al. (2016). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. Organic Chemistry Research, 2(2), 133-139. [Link]

-

¹H NMR spectra of compound 3a. (n.d.). ResearchGate. [Link]

-

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Nedol'ya, N. A., et al. (2011). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 81(5), 986-992. [Link]

-

3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-. (n.d.). SpectraBase. [Link]

-

Gibbons, D., Emandi, G., & Senge, M. O. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PubMed. [Link]

-

Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. (n.d.). ResearchGate. [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. [Link]

-

Supplementary Information 3-Thiolated pyrroles/pyrrolines. (n.d.). The Royal Society of Chemistry. [Link]

-

New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. (n.d.). ResearchGate. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). NIH. [Link]

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (n.d.). ResearchGate. [Link]

-

Thiophene. (n.d.). NIST WebBook. [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). NIH. [Link]

Sources

- 1. 3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 107073-28-9 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Thiophene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde

Introduction

The fusion of thiophene and pyrrole rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The target molecule, 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde, is a key intermediate for the synthesis of more complex molecular architectures, including novel S,N-heteroacenes and pharmacologically active agents.[1][2] The strategic placement of the pyrrole at the 3-position and the carbaldehyde at the 2-position of the thiophene ring provides a versatile scaffold for further chemical modifications. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Core Strategies

Two principal retrosynthetic pathways dominate the synthesis of this compound. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

-

Strategy 1: Paal-Knorr Pyrrole Synthesis. This classical approach involves the construction of the pyrrole ring onto a pre-existing 3-aminothiophene scaffold. This is a convergent and efficient method, provided the key amine intermediate is accessible.

-

Strategy 2: C-N Bond Formation via Cross-Coupling. This modern approach relies on the formation of the C-N bond between a pyrrole nucleus and a functionalized thiophene, typically a 3-halothiophene. This strategy offers flexibility but may require specialized catalysts and ligands.

The following sections will provide a detailed examination of each of these strategies, including step-by-step protocols, mechanistic discussions, and comparative data.

Strategy 1: Paal-Knorr Pyrrole Synthesis from 3-Aminothiophene-2-carbaldehyde

This strategy leverages the well-established Paal-Knorr synthesis, a robust method for constructing pyrroles from a primary amine and a 1,4-dicarbonyl compound.[3][4][5] In this case, the 1,4-dicarbonyl functionality is provided by 2,5-dimethoxytetrahydrofuran, which serves as a stable and easily handled precursor.

Conceptual Overview

The synthesis begins with the commercially available or synthetically prepared 3-aminothiophene-2-carbaldehyde. This key intermediate is then condensed with 2,5-dimethoxytetrahydrofuran under acidic conditions to yield the target molecule.

Experimental Protocol

Step 1: Synthesis of this compound

-

To a solution of 3-aminothiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid (0.2 M), add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water and stir until the product precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insights

The Paal-Knorr pyrrole synthesis proceeds through a series of well-understood steps.[4][5] Under acidic conditions, the 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, the active 1,4-dicarbonyl species. The primary amine of the 3-aminothiophene-2-carbaldehyde then attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate. Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group, followed by a series of dehydration steps, leads to the formation of the aromatic pyrrole ring.[4][6]

Data Summary

| Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3-Aminothiophene-2-carbaldehyde | 1.0 | Glacial Acetic Acid | 118 | 2-4 | 75-85 |

| 2,5-Dimethoxytetrahydrofuran | 1.1 |

Workflow Diagram

Caption: Paal-Knorr synthesis workflow.

Strategy 2: C-N Bond Formation via Cross-Coupling

Conceptual Overview

The synthesis commences with 3-bromothiophene-2-carboxaldehyde, a commercially available starting material. This is coupled with pyrrole in the presence of a suitable catalyst, ligand, and base to afford the desired product.

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene-2-carboxaldehyde (1.0 eq), pyrrole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane, 0.1 M).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The Buchwald-Hartwig amination catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[9] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]

Data Summary

| Reagent | Molar Eq. | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 3-Bromothiophene-2-carboxaldehyde | 1.0 | Pd₂(dba)₃ (2-5) | Xantphos (4-10) | Cs₂CO₃ | Toluene | 80-110 | 12-24 | 60-75 |

| Pyrrole | 1.2 |

Workflow Diagram

Sources

- 1. Thiophene–pyrrole containing S,N-heteroheptacenes: synthesis, and optical and electrochemical characterisation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Potential of N-Substituted Pyrrolyl Thiophenes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fusion of pyrrole and thiophene rings, particularly with strategic N-substitution on the pyrrole moiety, has given rise to a class of heterocyclic compounds with exceptional versatility and tunable properties. N-substituted pyrrolyl thiophenes are at the forefront of materials science and medicinal chemistry, demonstrating significant promise in organic electronics, sensor technology, and as therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these compounds. We will delve into the mechanistic underpinnings of their function, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive overview of their potential to drive innovation in both academic research and industrial drug development.

Introduction: The Synergy of Pyrrole and Thiophene

The combination of the electron-rich pyrrole and the sulfur-containing thiophene ring creates a unique electronic and structural landscape. Pyrrole itself is a fundamental motif in a vast number of biologically active molecules.[1] Thiophene, another five-membered heterocycle, is a cornerstone in the development of high-performance organic electronic materials due to its ability to facilitate charge transport.[2]

The strategic advantage of N-substituted pyrrolyl thiophenes lies in the ability to modulate their electronic and physical properties through the substituent on the pyrrole nitrogen. This "N-functionalization" allows for fine-tuning of solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] Fusing pyrrole with thiophene enhances air stability by lowering the HOMO, a significant advantage for practical applications in organic electronics.[3] This guide will explore the profound implications of this structural synergy across multiple scientific disciplines.

Synthetic Strategies: Crafting the Core Scaffold

The construction of N-substituted pyrrolyl thiophenes can be achieved through various synthetic routes. The Paal-Knorr synthesis is a classic and highly effective method for forming the pyrrole ring.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering operational simplicity and generally good yields.[4]

The Paal-Knorr Pyrrole Synthesis: A Step-by-Step Protocol

The Paal-Knorr reaction is a cornerstone for the synthesis of N-substituted pyrroles.[3][4] The mechanism involves the nucleophilic attack of a primary amine on a 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4][5]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[3]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[3]

-

Add one drop of concentrated hydrochloric acid to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[3]

-

Allow the mixture to cool to room temperature.

-

Add 0.5 M hydrochloric acid to the reaction mixture.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a methanol/water (9:1) mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

Causality Behind Experimental Choices:

-

Acid Catalyst: The hydrochloric acid protonates one of the carbonyl groups, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[4]

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.

-

Recrystallization: This purification step is crucial for removing any unreacted starting materials or side products, yielding a product of high purity suitable for further applications.

Diagram of the Paal-Knorr Reaction Mechanism:

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Applications in Organic Electronics

The tunable electronic properties of N-substituted pyrrolyl thiophenes make them highly attractive for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).[2][3]

Organic Field-Effect Transistors (OFETs)

In OFETs, N-substituted pyrrolyl thiophenes can function as the active semiconductor layer. The nature of the N-substituent and the specific arrangement of the pyrrole and thiophene rings influence the charge carrier mobility and the overall device performance. Fused systems, such as dithienopyrrole (DTP), have shown particular promise.[6][7]

Experimental Workflow for OFET Fabrication and Characterization:

Caption: A typical workflow for the fabrication and characterization of an OFET.

Performance Data for Selected Pyrrolyl Thiophene-Based OFETs:

| Polymer/Small Molecule | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| P(DPP-TP) | BGTC | 0.12 | - | [6] |

| TP-BT2T-BT | BGBC | 0.08 | - | [6][7] |

| Thienopyridazine-based polymer | - | up to 0.14 | 10⁶ | [8][9] |

Organic Solar Cells (OSCs)

In OSCs, N-substituted pyrrolyl thiophenes can act as either the electron donor or acceptor material in the photoactive layer.[10] Their broad absorption spectra and tunable energy levels are key to achieving high power conversion efficiencies (PCE).[11][12] Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been successfully employed as hole transport materials in perovskite solar cells, achieving PCEs over 18%.[13]

Key Performance Parameters for Dithienopyrrole-based Solar Cells:

| Donor/Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| TDPM:C70 | 5.6 | 0.94 | 11.34 | 0.52 | [11] |

| S2 Dye-based DSSC | 4.73 | 0.61 | 12.27 | 0.63 | [12][14] |

| H16 (HTM in Perovskite SC) | 18.16 | - | - | - | [13] |

Medicinal Chemistry: A New Frontier in Drug Discovery

The pyrrole and thiophene moieties are considered "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][9] N-substituted pyrrolyl thiophenes have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][15][16]

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[17] N-substituted pyrrolyl thiophenes have demonstrated potent activity against various bacterial and fungal strains.[14][15] The presence of electron-withdrawing groups on the thiophene ring has been shown to enhance antimicrobial activity.[15]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Materials:

-

N-substituted pyrrolyl thiophene compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin) for positive control

-

Solvent (e.g., DMSO) for negative control

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in nutrient broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + solvent), and sterility control (broth only) wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

-

Standardized Inoculum: Ensures that the results are reproducible and comparable between experiments.

-

Controls: Essential for validating the assay. The positive control confirms the susceptibility of the bacteria to a known antibiotic, while the negative control ensures that the solvent does not inhibit bacterial growth.

-

Serial Dilutions: Allows for the precise determination of the MIC value.

Anticancer Potential

Pyrrole derivatives are found in several anticancer drugs, and N-substituted pyrrolyl thiophenes are being actively investigated as novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.

In Vitro Anticancer Activity Data for Selected Pyrrolyl Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| ARAP 22 | MCF-7 | <0.016 | Tubulin Polymerization Inhibition | |

| ARAP 28 | MCF-7 | 0.06 | Tubulin Polymerization Inhibition | |

| Thiophene-based N-phenyl pyrazoline 5 | WiDr | - | - | [7] |

| Thienotriazolopyrimidine derivatives | CNE2, KB, MCF-7, MGC-803 | - | - |

Conclusion and Future Outlook

N-substituted pyrrolyl thiophenes represent a versatile and highly promising class of compounds with a broad spectrum of potential applications. The ability to fine-tune their properties through synthetic modification provides a powerful tool for researchers in materials science and medicinal chemistry. In organic electronics, further optimization of molecular design is expected to lead to even higher device efficiencies. In the realm of drug discovery, these compounds offer a rich scaffold for the development of novel antimicrobial and anticancer agents. As our understanding of the structure-property relationships of N-substituted pyrrolyl thiophenes continues to grow, so too will their impact on a wide range of scientific and technological fields.

References

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents - ResearchGate. [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. [Link]

-

New Molecular Donors with Dithienopyrrole as the Electron-Donating Group for Efficient Small-Molecule Organic Solar Cells - Sci-Hub. [Link]

-

Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity - ResearchGate. [Link]

-

PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor. [Link]

-

Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18% - RSC Publishing. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - NIH. [Link]

-

Synthesis and applications of novel acceptor–donor–acceptor organic dyes with dithienopyrrole- and fluorene-cores for dye-sensitized solar cells - Sci-Hub. [Link]

-

Study on Antibacterial Activity of Heterocyclic System - ijrpr. [Link]

-

The Versatility of Thiophene-Based Organic Molecules in Modern Electronics. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. [Link]

-

Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. [Link]

-

Pyrrole-based organic semiconducting materials for organic electronics applications. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - NIH. [Link]

-

Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution - RSC Publishing. [Link]

-

Synthesis and characterization of three thienopyridazine-based copolymers and their application in OFET | Request PDF - ResearchGate. [Link]

-

Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors - ResearchGate. [Link]

-

Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties - MDPI. [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and anticancer activity of thiosubstituted purines - PMC - NIH. [Link]

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - MDPI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

-

Characterization of the Metal Fused Filament Fabrication Process for Manufacturing of Pure Copper Inductors - MDPI. [Link]

-

Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices | Journal of the American Chemical Society. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. [Link]

-

Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC - NIH. [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC - PubMed Central. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC - PubMed Central. [Link]

-

New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed. [Link]

Sources

- 1. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Sci-Hub. New Molecular Donors with Dithienopyrrole as the Electron-Donating Group for Efficient Small-Molecule Organic Solar Cells / Chemistry of Materials, 2014 [sci-hub.box]

- 12. Sci-Hub. Synthesis and applications of novel acceptor–donor–acceptor organic dyes with dithienopyrrole- and fluorene-cores for dye-sensitized solar cells / Tetrahedron, 2011 [sci-hub.box]

- 13. Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 15. mdpi.com [mdpi.com]

- 16. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde: A Versatile Heterocyclic Building Block

Abstract: 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is a pivotal heterocyclic building block, integrating the electron-rich characteristics of both pyrrole and thiophene rings with the versatile reactivity of a carbaldehyde group. This unique trifunctional architecture establishes it as a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and characteristic reactivity. Furthermore, it delves into its significant applications as a precursor in the fields of medicinal chemistry for developing novel therapeutic agents and in materials science for creating advanced functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their scientific endeavors.

Introduction to a Unique Heterocyclic Scaffold

In the landscape of medicinal and materials chemistry, heterocyclic compounds are of paramount importance. Scaffolds containing five-membered rings such as pyrrole and thiophene are frequently incorporated into a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] Thiophene derivatives, in particular, are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The combination of a pyrrole and a thiophene ring within a single molecule, augmented by a reactive functional group, creates a powerful platform for chemical innovation.

This compound is a prime example of such a scaffold. Its structure features a thiophene ring substituted at the 3-position with a 1H-pyrrol-1-yl group and at the adjacent 2-position with a formyl (carbaldehyde) group. This arrangement is not merely a combination of three components; it is a carefully orchestrated molecular design where the electronic properties of the pyrrole and thiophene rings influence the reactivity of the aldehyde, making it a highly versatile and sought-after intermediate in organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. This compound is a solid at room temperature with a distinct spectroscopic profile that allows for unambiguous identification.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 107073-28-9 | [6] |

| Molecular Formula | C₉H₇NOS | [6] |

| Molecular Weight | 177.22 g/mol | [6] |

| Boiling Point | 338.4 °C | [6] |

| Density | 1.23 g/cm³ | [6] |

| ¹H NMR | Signals corresponding to aldehyde, thiophene, and pyrrole protons. | [7] |

| ¹³C NMR | Resonances for carbonyl carbon, and aromatic carbons of both rings. | [7] |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (aldehyde), C-H, and aromatic C=C stretching. | [7] |

Expert Insight: The proximity of the electron-donating pyrrole ring and the aldehyde group on the thiophene core is crucial. This electronic interplay can modulate the reactivity of the aldehyde, making it susceptible to a wide range of nucleophilic additions and condensation reactions, which forms the basis of its utility as a building block.

Synthesis and Reaction Pathways

The primary synthetic route to this compound typically involves a two-step process starting from a suitable thiophene precursor. A common method is the Clauson-Kaas reaction, where an aminothiophene derivative is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to construct the pyrrole ring.

General Synthetic Workflow

The synthesis provides a robust method for accessing the target molecule, which serves as a launchpad for extensive chemical derivatization.

Caption: Synthetic workflow for this compound.

Key Chemical Transformations

The true power of this molecule lies in its reactivity, which allows chemists to introduce a wide variety of functional groups and build molecular complexity. The aldehyde group is the primary site of reaction.

Caption: Major reaction pathways for derivatizing the core scaffold.

Applications in Medicinal Chemistry

The pyrrolyl-thiophene core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with significant biological activity.[1] The ability to easily modify the this compound building block makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

-

Anticancer Agents: Many thiophene derivatives have been investigated as potent anticancer agents.[4] They can be designed to inhibit key enzymes in cancer signaling pathways, such as kinases, or to disrupt cellular processes like microtubule formation.[4] The aldehyde allows for the synthesis of chalcones and Schiff bases, classes of compounds known for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The scaffold is also used to develop novel antibacterial and antifungal compounds.[5] By synthesizing imine derivatives and other heterocyclic systems from the aldehyde, researchers can create molecules that target microbial cell walls or essential enzymes, offering potential solutions to antibiotic resistance.

-

Anti-inflammatory Drugs: Thiophene-containing molecules have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure can be elaborated to target enzymes like cyclooxygenase (COX), reducing inflammation and pain.

Applications in Materials Science

Beyond medicine, the unique electronic properties of the conjugated pyrrole-thiophene system make this building block attractive for materials science applications.[8]

-

Organic Electronics: The extended π-system of derivatives can be exploited to create organic semiconductors and conductive polymers. These materials are essential for developing flexible displays, organic light-emitting diodes (OLEDs), and photovoltaic devices.[8]

-

Dyes and Sensors: The chromophoric nature of the conjugated system means that derivatives can be intensely colored. This leads to applications as dyes for textiles and imaging. Furthermore, by attaching specific recognition units, the scaffold can be converted into chemosensors that change color or fluorescence upon binding to specific ions or molecules.

Detailed Experimental Protocols

To ensure reproducibility and success, adherence to detailed protocols is essential. The following are representative procedures for the synthesis and a key derivatization reaction.

Protocol 6.1: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-2-thiophenecarbaldehyde (1.0 eq) and glacial acetic acid (10 volumes).

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: The acidic medium is crucial for the in-situ generation of the reactive succindialdehyde from 2,5-dimethoxytetrahydrofuran, which then undergoes condensation with the primary amine.

-

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6.2: Knoevenagel Condensation with Malononitrile

-

Setup: In a flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate often indicates product formation.

-